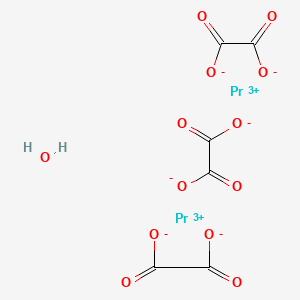

Praseodymium oxalate hydrate

Vue d'ensemble

Description

Praseodymium(III) oxalate hydrate is an inorganic compound, a salt of praseodymium metal and oxalic acid, with the chemical formula C6O12Pr2 . The compound forms light green crystals that are insoluble in water . It also forms crystalline hydrates .

Synthesis Analysis

Praseodymium(III) oxalate can be prepared from the reaction of soluble praseodymium salts with oxalic acid . A study has shown that micron-sized praseodymium oxide powders can be prepared successfully from praseodymium oxalate in a microwave field at 750 °C for 2 hours .

Molecular Structure Analysis

The molecular structure of Praseodymium(III) oxalate hydrate is represented by the linear formula: Pr2(C2O4)3 · xH2O . The compound forms light green crystals .

Chemical Reactions Analysis

Praseodymium(III) oxalate forms crystalline hydrates (light green crystals): Pr2(C2O4)3 •10H2O . The crystalline hydrate decomposes stepwise when heated . A study indicates that the temperature required for the decomposition of praseodymium oxalate hydrate is higher than that of microwave heating .

Physical And Chemical Properties Analysis

Praseodymium(III) oxalate hydrate forms light green crystals . The compound is insoluble in water . In terms of its physical properties, praseodymium has a density of 6.769 grams per cubic centimeter and a hardness of 5.4 on the Mohs scale . It also has a very high electrical resistivity, which makes it an excellent electrical conductor . Praseodymium is also highly magnetic, with a magnetic susceptibility of +2.3 x 10-6 cgs .

Applications De Recherche Scientifique

1. Thermal Decomposition and Formation of Praseodymium Oxide

- Praseodymium oxalate hydrate undergoes thermal decomposition to form praseodymium oxide, a process studied using various methods such as thermogravimetry and infrared spectroscopy (Hussein, 1994).

- Decomposition studies have revealed that praseodymium oxalate hydrates form stable intermediate products before decomposing to the oxide, and the anhydrous oxalates are unstable (Moosath, Abraham, & Swaminathan, 1963).

2. Application in Microwave-Assisted Synthesis

- Microwave heating has been used to successfully prepare micron-sized praseodymium oxide powders from praseodymium oxalate, demonstrating a feasible alternative to conventional heating (Lv et al., 2020).

3. Energy Transfer and Spectroscopic Studies

- Praseodymium oxalate hydrate has been studied for its energy transfer properties, particularly in doped cerium oxalate crystals, indicating potential applications in photonics and materials science (Pragash et al., 2011).

4. Catalytic Applications

- Praseodymium oxide, derived from praseodymium oxalate hydrate, has shown catalytic effectiveness in synthesizing ethane and ethylene from methane and carbon dioxide, showcasing its potential in chemical synthesis and environmental applications (Asami et al., 1997).

5. Recovery and Recycling of Rare Earth Elements

- Research on the recovery of neodymium and praseodymium from waste, utilizing praseodymium oxalate hydrate, highlights its importance in recycling and sustainable management of rare earth elements (Cheraitia, Lounis, & Mehenni, 2018).

Safety And Hazards

Orientations Futures

Praseodymium oxide has been largely used in the last decade in catalyst formulations for a variety of processes in the areas of both chemicals and environment . As a promoter, it has shown that Pr6O11 enhances the individual photocatalysis of the oxidation of oxalic acid over TiO2, ZnO, CuO, Bi2O3, and Nb2O5 catalysts . The addition of small amounts of Pr6O11 to cobalt− silica gel catalysts greatly enhances their activity and selectivity in the Fischer−Tropsch synthesis . Therefore, the future directions of Praseodymium(III) oxalate hydrate could be in the field of catalyst formulations.

Relevant Papers

The relevant papers retrieved include a study on the preparation of praseodymium oxide powders from praseodymium oxalate in a microwave field , and a study on the characterisation and activity of praseodymium oxide catalysts prepared in different gases from praseodymium oxalate hydrate .

Propriétés

IUPAC Name |

oxalate;praseodymium(3+);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRENSJUZQFEVLD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2O13Pr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333679 | |

| Record name | Praseodymium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium oxalate hydrate | |

CAS RN |

24992-60-7 | |

| Record name | Praseodymium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

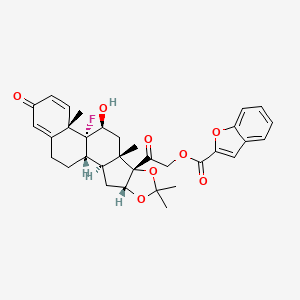

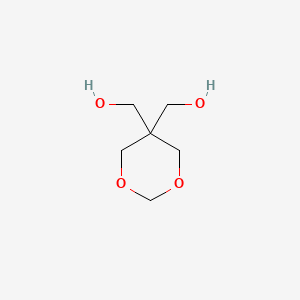

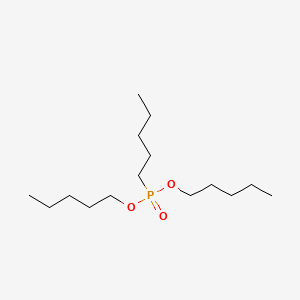

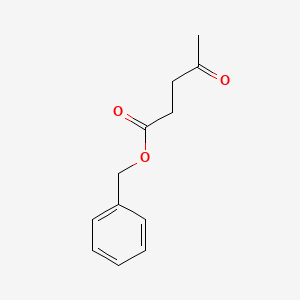

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

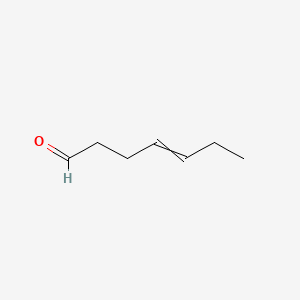

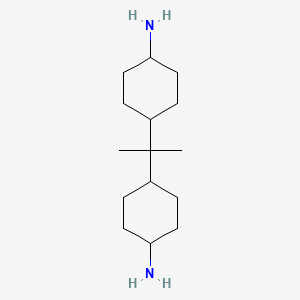

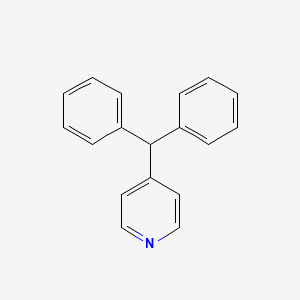

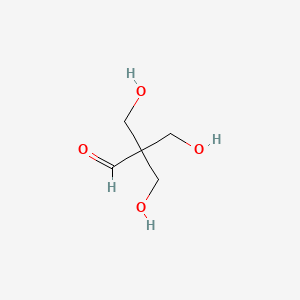

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.